An In-depth Technical Guide to N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide
An In-depth Technical Guide to N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document will cover its chemical identifiers, structural properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential pharmacological significance based on the structural motifs present.
Core Identifiers and Chemical Structure
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative incorporating a strained four-membered azetidine ring. This combination of a flexible, polar sulfonamide group and a rigid, sp³-rich azetidine scaffold makes it an attractive building block in the design of novel therapeutic agents.
Chemical Identifiers
Precise identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifier for the hydrochloride salt of this compound is its CAS number.
| Identifier | Value | Source |
| Compound Name | N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride | BLDpharm[1] |
| CAS Number | 1582191-78-3 (for the hydrochloride salt) | BLDpharm[1] |
| Molecular Formula (HCl Salt) | C₁₀H₁₅ClN₂O₂S | Calculated |
| Molecular Weight (HCl Salt) | 262.76 g/mol | Calculated |
| Molecular Formula (Free Base) | C₁₀H₁₄N₂O₂S | Calculated |
| Molecular Weight (Free Base) | 226.30 g/mol | Calculated |
| IUPAC Name (Free Base) | N-(azetidin-3-yl)-4-methylbenzenesulfonamide | IUPAC Nomenclature Rules |
Note: A specific CAS number for the free base has not been identified in the public domain.
Structural Representation
The chemical structure of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is characterized by a central azetidine ring, with the nitrogen of the sulfonamide group attached at the 3-position. The sulfonamide group is further substituted with a p-tolyl (4-methylphenyl) group.
Figure 1: 2D Chemical Structure of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available N-protected 3-aminoazetidine, followed by deprotection. The use of a protecting group on the azetidine nitrogen is crucial to prevent undesired side reactions, such as the formation of bis-sulfonated products.
Figure 2: Proposed two-step synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar 3-substituted azetidine sulfonamides.[2] Researchers should optimize the conditions for their specific setup.
Step 1: Synthesis of tert-butyl 3-(4-methylphenylsulfonamido)azetidine-1-carboxylate
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Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
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Addition of Tosyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-Boc protected product as a solid.
Step 2: Synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride
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Deprotection: Dissolve the purified tert-butyl 3-(4-methylphenylsulfonamido)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or DCM.
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Acidification: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
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Isolation: Upon completion, the hydrochloride salt of the product will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the final product.
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Drying: Dry the N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride under vacuum.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for this molecule is not publicly available, the following techniques would be employed, with expected spectral features based on its structure.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the p-tolyl group (two doublets), a singlet for the methyl group, and complex multiplets for the azetidine ring protons. The sulfonamide N-H and azetidine N-H protons may appear as broad singlets. |
| ¹³C NMR | Aromatic carbons of the p-tolyl group, the methyl carbon, and distinct signals for the carbons of the azetidine ring. |
| Mass Spectrometry (MS) | The exact mass of the molecular ion [M+H]⁺ for the free base should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonamide group, N-H stretching, and aromatic C-H stretching. |
Pharmacological Context and Potential Applications
The incorporation of both an azetidine ring and a sulfonamide moiety suggests a range of potential pharmacological applications.
The Role of the Azetidine Scaffold
Azetidines are considered "privileged structures" in medicinal chemistry.[3][4][5] Their strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4] Furthermore, the sp³-rich nature of the azetidine ring can enhance solubility and metabolic stability compared to more aromatic systems.[6]
The Significance of the Sulfonamide Group
The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, antiviral, and anticancer agents.[7] It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
Potential Therapeutic Areas
Given these structural features, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide and its derivatives could be explored in various therapeutic areas, including:
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Central Nervous System (CNS) Disorders: The ability of small, polar molecules to cross the blood-brain barrier makes this scaffold a candidate for targeting CNS receptors or enzymes.[3]
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Oncology: Many kinase inhibitors and other anticancer agents incorporate sulfonamide and heterocyclic motifs.
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Infectious Diseases: The sulfonamide group has a long history in the development of antimicrobial agents.[8]
Figure 3: Relationship between structural features and potential therapeutic applications.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical entity of unknown toxicity. The following recommendations are based on the safety profiles of structurally related sulfonamides and azetidine derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical advice.
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Conclusion
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide represents a promising scaffold for the development of new chemical entities with potential therapeutic value. Its synthesis is achievable through established chemical transformations. The combination of the desirable physicochemical properties imparted by the azetidine ring and the proven pharmacological relevance of the sulfonamide moiety makes this compound and its analogues worthy of further investigation in drug discovery programs.
References
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
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Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. MDPI. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]
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Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. [Link]
Sources
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